molecular formula C16H18ClNO3S B2839259 N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide CAS No. 338981-98-9

N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide

Cat. No.: B2839259
CAS No.: 338981-98-9
M. Wt: 339.83
InChI Key: QWYOABMDXXSBRC-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide is an organic compound characterized by the presence of a sulfinamide group attached to a benzene ring substituted with a 4-chlorobenzyl group, two methoxy groups, and a methyl group

Mechanism of Action

Target of Action

A structurally similar compound, n-(4-chlorobenzyl)-n-methylbenzene-1,4-disulfonamide, has been reported to targetCarbonic Anhydrase 13 in humans . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Biochemical Analysis

Biochemical Properties

N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced enzyme activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites through oxidation and reduction reactions. These metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential interactions of this compound with other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide typically involves the reaction of 4-chlorobenzylamine with 2,4-dimethoxy-3-methylbenzenesulfinyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide is unique due to the presence of both methoxy and methyl groups on the benzene ring, along with the sulfinamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2,4-dimethoxy-3-methylbenzenesulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-11-14(20-2)8-9-15(16(11)21-3)22(19)18-10-12-4-6-13(17)7-5-12/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYOABMDXXSBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)NCC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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